(2Z)-2-[2-(4-bromophenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
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Overview
Description
(2Z)-2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a hydrazinylidene moiety, and an imidazo[2,1-b][1,3]thiazol-3-one core
Preparation Methods
The synthesis of (2Z)-2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine.
Cyclization: The intermediate is then reacted with 2-aminothiophenol and benzaldehyde under acidic conditions to form the imidazo[2,1-b][1,3]thiazol-3-one core.
Final condensation: The final step involves the condensation of the hydrazinylidene intermediate with the imidazo[2,1-b][1,3]thiazol-3-one core to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
(2Z)-2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2Z)-2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in the development of sensors and electronic devices.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (2Z)-2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
(2Z)-2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE can be compared with similar compounds such as:
(2Z)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-5,6-diphenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-3-one: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.
(2Z)-2-[2-(4-Methylphenyl)hydrazin-1-ylidene]-5,6-diphenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-3-one: The presence of a methyl group instead of a bromine atom can lead to differences in steric and electronic properties.
(2Z)-2-[2-(4-Nitrophenyl)hydrazin-1-ylidene]-5,6-diphenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-3-one: The nitrophenyl group introduces electron-withdrawing effects, which can influence the compound’s reactivity and interactions.
Properties
Molecular Formula |
C23H15BrN4OS |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
2-[(4-bromophenyl)diazenyl]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-ol |
InChI |
InChI=1S/C23H15BrN4OS/c24-17-11-13-18(14-12-17)26-27-21-22(29)28-20(16-9-5-2-6-10-16)19(25-23(28)30-21)15-7-3-1-4-8-15/h1-14,29H |
InChI Key |
WEKUTJZCBSXMJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=C(SC3=N2)N=NC4=CC=C(C=C4)Br)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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